molecular formula C15H19ClN4O B6447818 5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile CAS No. 2548981-85-5

5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile

Cat. No.: B6447818
CAS No.: 2548981-85-5
M. Wt: 306.79 g/mol
InChI Key: NKOZCLASSHGOAT-UHFFFAOYSA-N
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Description

The compound 5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile features a pyridine core substituted with a chloro group (position 5), a carbonitrile group (position 3), and a bicyclic amino substituent (position 6) comprising pyrrolidine and tetrahydropyran (oxan-4-yl) moieties. This structure combines electron-withdrawing (chloro, carbonitrile) and sterically bulky substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

5-chloro-6-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c16-14-7-11(8-17)9-18-15(14)19-12-1-4-20(10-12)13-2-5-21-6-3-13/h7,9,12-13H,1-6,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOZCLASSHGOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=C(C=C(C=N2)C#N)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Oxane Moiety: The oxane ring can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an oxane-containing nucleophile.

    Coupling with Pyridine Derivative: The final step involves coupling the pyrrolidine-oxane intermediate with a chlorinated pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Chlorination : The target compound shares the 5-Cl substitution with and , a common strategy to enhance stability and bioactivity .
  • Carbonitrile Group : Present in all listed compounds, this group enhances electrophilicity and hydrogen-bonding capacity, critical for binding interactions .

Physicochemical and Pharmacological Properties

Table 2: Inferred Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Bioactivity Insights
Target Compound ~350 2.5–3.5 <1 (Low aqueous) Potential kinase/GPCR modulation
5-Chloro-6-hydroxy-4-methyl-2-oxo-... () ~198 0.8–1.2 >10 (Moderate) Antioxidant or enzyme inhibition
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}... ~369 2.0–2.8 ~2 Likely CNS-targeted (piperazine link)

Analysis :

  • Lipophilicity: The target compound’s bicyclic amino group increases LogP compared to ’s hydroxylated derivative, suggesting better membrane permeability but lower aqueous solubility .
  • Bioactivity : Piperazine-containing analogs () often target neurological pathways, while hydroxylated derivatives () may favor polar interactions with enzymes .

Key Research Findings

Synthetic Flexibility : Chlorination methods (POCl₃/PCl₅) and amine coupling (e.g., with pyrrolidine derivatives) are well-established for pyridinecarbonitriles, enabling modular synthesis of analogs .

Substituent Impact: Bulky amino groups (e.g., bicyclic systems) reduce metabolic clearance but may limit oral bioavailability . Hydroxy/oxo groups () enhance solubility but reduce blood-brain barrier penetration .

Biological Relevance : Carbonitrile-containing pyridines are prevalent in kinase inhibitors (e.g., c-Met, EGFR), suggesting the target compound could share similar therapeutic applications .

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